2-(1,3-Dithian-2-yl)-6-methoxyphenol
Description
2-(1,3-Dithian-2-yl)-6-methoxyphenol is a phenolic compound featuring a 1,3-dithiane ring conjugated to a methoxyphenol moiety. For example, the synthesis of indole derivatives with 1,3-dithian-2-yl groups involves n-BuLi-mediated alkylation in anhydrous THF, followed by purification via flash chromatography . The methoxyphenol group likely enhances stability through intramolecular hydrogen bonding, as observed in analogous Schiff bases (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol) .
Properties
Molecular Formula |
C11H14O2S2 |
|---|---|
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-9-5-2-4-8(10(9)12)11-14-6-3-7-15-11/h2,4-5,11-12H,3,6-7H2,1H3 |
InChI Key |
AKALTBPPONONMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C2SCCCS2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C2SCCCS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(1,3-Dithian-2-yl)indoles
Methoxyphenol-Based Schiff Bases
Structural Features :
- Schiff bases like (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol exhibit strong intramolecular O–H···N hydrogen bonds, stabilizing the imine linkage .
- Antioxidant Activity : These compounds demonstrate significant DPPH radical scavenging (IC50 values: 18–45 µM), with activity dependent on substituent position (ortho > para > meta) .
Comparison :
- The 1,3-dithiane moiety in 2-(1,3-Dithian-2-yl)-6-methoxyphenol may confer distinct redox properties compared to Schiff bases.
Other Methoxyphenol Derivatives
- Hexaprenyl-Substituted Methoxyphenols: Compounds like 2-methoxy-6-(all-trans-hexaprenyl)-1,4-benzoquinol feature long hydrophobic chains, increasing lipid solubility. This contrasts with the polar dithiane ring in the target compound .
- Benzotriazole Derivatives: 2-(1,1-Dimethylethyl)-4-(3-hydroxypropoxy)-6-(5-methoxy-2H-benzotriazol-2-yl)phenol incorporates UV-absorbing benzotriazole groups, highlighting applications in photostabilization .
Data Tables
Table 1. Key Properties of this compound and Analogs
Table 2. Spectroscopic Data Comparison
Research Findings and Implications
- Synthetic Flexibility : The 1,3-dithiane group enables diverse transformations, such as carbonyl unmasking, but requires protective groups (e.g., p-methoxyphenylsulfonyl) to stabilize intermediates .
- Bioactivity Potential: Methoxyphenol derivatives exhibit antioxidant properties, suggesting this compound could be explored for similar applications .
- Structural Tunability: Substituents on the phenol ring (e.g., benzotriazole, hexaprenyl) dramatically alter solubility and function, guiding design for targeted applications .
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